molecular formula C7H11Cl2N3OS B2728273 ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride CAS No. 1909309-85-8

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride

Cat. No.: B2728273
CAS No.: 1909309-85-8
M. Wt: 256.15
InChI Key: HJCIJODCIJYEJL-UHFFFAOYSA-N
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Description

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride (CAS 1909309-85-8) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This dihydrochloride salt, with a molecular formula of C 7 H 11 Cl 2 N 3 OS and a molecular weight of 256.15 , is designed for laboratory research applications. The compound features an imidazo[2,1-b]thiazole scaffold, a privileged structure known for its diverse biological activities. Recent scientific studies highlight that derivatives based on the imidazo[2,1-b]thiazole core are actively investigated as selective inhibitors of carbonic anhydrase (CA) isoforms . These metalloenzymes, particularly the tumor-associated hCA IX and hCA XII, are critical targets in oncology research for their roles in tumorigenicity and cell proliferation . As such, this intermediate serves as a valuable building block for synthesizing novel conjugates to develop potential therapeutic agents targeting specific CA isoforms. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound to explore new concepts in inhibitor design and to further understand physiological roles of various enzymes in pathological conditions .

Properties

IUPAC Name

1-imidazo[2,1-b][1,3]thiazol-6-yl-N-methoxymethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS.2ClH/c1-11-8-4-6-5-10-2-3-12-7(10)9-6;;/h2-3,5,8H,4H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCIJODCIJYEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONCC1=CN2C=CSC2=N1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride typically involves a multi-step process. One common method includes the cyclization of 2-aminothiazoles with α-halocarbonyl compounds . This reaction is often carried out under mild conditions using solvents such as ethanol or methanol . The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to yield the desired imidazo[2,1-b][1,3]thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields . This method is advantageous as it reduces reaction times and improves overall efficiency. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-b][1,3]thiazole-6-carboxylic acid, while reduction can produce the corresponding alcohol derivative.

Scientific Research Applications

Biological Activities

Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit a wide range of biological activities. The following sections detail specific applications of this compound.

Antimicrobial Activity

Imidazo[2,1-b][1,3]thiazole derivatives have shown promising results in antimicrobial research. Studies have demonstrated their effectiveness against various bacterial strains and fungi. For instance:

  • Antibacterial Activity : Compounds derived from imidazo[2,1-b][1,3]thiazole have been reported to inhibit the growth of Mycobacterium tuberculosis and other non-tuberculous mycobacteria .
  • Antifungal Activity : These compounds also exhibit antifungal properties, making them potential candidates for treating fungal infections .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of imidazo[2,1-b][1,3]thiazole derivatives:

  • Coxsackie B Virus : Specific derivatives have demonstrated significant antiviral activity against Coxsackie B4 virus .
  • Feline Viruses : Some compounds were effective against Feline coronavirus and Feline herpes viruses, suggesting their potential for veterinary applications .

Anticancer Activity

The anticancer properties of imidazo[2,1-b][1,3]thiazole derivatives are under active investigation:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways. Their structural similarity to histidine allows them to interact effectively with biological targets .
  • Case Studies : Several studies have synthesized novel derivatives that exhibit cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Case Studies and Research Findings

A number of studies have explored the synthesis and biological evaluation of imidazo[2,1-b][1,3]thiazole derivatives:

StudyFocusFindings
Chitti et al. (2022)Antimycobacterial agentsIdentified novel derivatives with high potency against Mycobacterium tuberculosis .
Keshav Dimote et al. (2022)Antimicrobial propertiesDemonstrated broad-spectrum antimicrobial activity .
PMC7112121 (2019)Antiviral activityShowed effectiveness against viral infections in mammalian cell cultures .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name (CAS) Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1909309-85-8) Imidazo[2,1-b][1,3]thiazole -(CH2)-O-NH2·2HCl C7H11Cl2N3OS 256.15 Enhanced solubility; potential enzyme modulation
1-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride (518064-25-0) Imidazo[2,1-b][1,3]thiazole -(CH2)-NH2·2HCl + 2-methyl C8H12Cl2N3S 253.17 Methyl substitution may increase lipophilicity; amine group for nucleophilic reactivity
(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride (1177341-97-7) Imidazo[2,1-b][1,3]thiazole -(CH2)-NH2·2HCl C6H10Cl2N3S 235.14 Primary amine enhances hydrogen bonding; lacks methoxy’s electron-donating effects
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride (1177309-80-6) Imidazo[2,1-b][1,3]thiazole -(CH2)2-NH2·2HCl + 2,3-dimethyl C9H14Cl2N3S 267.20 Ethylamine chain improves membrane permeability; dimethyl groups may sterically hinder interactions
2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine hydrochloride (1797941-14-0) Imidazo[2,1-b][1,3]thiazole -(CH2)2-NH2·HCl C7H12ClN3S 205.71 Mono-hydrochloride salt reduces solubility compared to dihydrochloride analogs
Key Observations:
  • Methoxyamine vs. Amine Groups : The methoxyamine group in the target compound introduces both hydrogen-bonding capacity (via -NH2) and electron-donating effects (via -OCH3), which may enhance interactions with polar enzyme active sites compared to primary amines .
  • Salt Forms: Dihydrochloride salts (e.g., target compound vs. 1177341-97-7) generally exhibit higher solubility than mono-hydrochloride derivatives, critical for in vitro assays .

Physicochemical Properties

Property Target Compound 1-(2-Methyl...) dihydrochloride (Imidazo...methyl)amine diHCl
Molecular Weight 256.15 253.17 235.14
Solubility (HCl salt) High Moderate High
LogP (Predicted) ~1.2 ~1.5 ~0.8
Bioavailability Likely high Moderate High
  • LogP Trends : The target compound’s methoxyamine group lowers LogP compared to methyl-substituted analogs, balancing solubility and membrane permeability .

Biological Activity

({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, mechanisms of action, and potential applications based on diverse research findings.

  • Molecular Formula : C₇H₁₁Cl₂N₃OS
  • Molecular Weight : 256.19 g/mol
  • IUPAC Name : 1-imidazo[2,1-b][1,3]thiazol-6-yl-N-methoxymethanamine
  • CAS Number : 1909309-85-8

Synthesis

The synthesis of ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds under mild conditions. One common method includes the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles .

Anticancer Properties

Research indicates that this compound possesses anticancer properties. It has been shown to suppress the growth of various cancer cell lines through mechanisms that may involve enzyme inhibition and disruption of cellular proliferation pathways. For instance, studies have demonstrated its efficacy against colon carcinoma and other tumor types with IC50 values in the low micromolar range .

Antimicrobial Activity

This compound also exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against bacterial strains including Mycobacterium tuberculosis and various pathogenic fungi. The Minimum Inhibitory Concentration (MIC) for some derivatives has been reported as low as 3.125 μg/mL against Mycobacterium tuberculosis .

The mechanism by which ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine exerts its biological effects is primarily through interaction with specific molecular targets. It may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival and proliferation. For example, its potential role as a carbonic anhydrase inhibitor has been explored in various studies .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
LevamisoleAnthelminticN/AShares structural similarities but different target functions.
5,6-Dihydroimidazo[2,1-b][1,3]thiazolesAnticancer/Anti-inflammatory<30Exhibits broad-spectrum activity similar to ({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Compounds with specific substitutions showed enhanced activity compared to others .
  • Anticancer Screening : A study evaluated the cytotoxic effects of various imidazo[2,1-b][1,3]thiazole derivatives on human cancer cell lines. The results indicated that certain structural modifications significantly increased potency against breast and colon cancer cells .

Q & A

Q. Basic Characterization

  • Purity Assessment : TLC (EtOAc/hexane, 1:1) and melting point analysis (electrothermal apparatus) confirm intermediate stability .
  • Structural Confirmation : 1H NMR (DMSO-d6) identifies proton environments (e.g., methoxyamine protons at δ 3.2–3.5 ppm) .

Q. Advanced Profiling

  • High-Throughput Screening : Mass spectrometry coupled with MADS enables nanoliter-scale enzyme kinetics, critical for studying metabolic transformations (e.g., pyruvate → alanine conversion) .
  • Crystallography : X-ray diffraction (e.g., PDB ID: 6KOF) resolves binding modes with therapeutic targets like IDO1 .

How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Considerations

  • Cell Line Variability : Antiviral assays (e.g., Parvovirus B19) require standardized cell lines (e.g., UT7/Epo-S1) to minimize viability discrepancies .
  • Dose-Response Curves : EC50/IC50 values must be normalized to cytotoxicity (e.g., NIH 3T3 cell line) to distinguish target-specific effects from general toxicity .

Q. Data Reconciliation Strategies

  • Meta-Analysis : Compare substituent effects across studies (e.g., trifluoromethyl enhances antitubercular activity but not antiviral) .
  • In Silico Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to reconcile conflicting enzymatic inhibition data .

What are the key challenges in designing derivatives with improved pharmacokinetic properties?

Q. Basic ADME Profiling

  • Solubility : The dihydrochloride salt improves aqueous solubility (>38 mg/mL in DMSO) but may limit blood-brain barrier penetration .
  • Metabolic Stability : Methoxyamine groups reduce CYP450-mediated oxidation compared to primary amines .

Q. Advanced Optimization

  • Prodrug Strategies : Esterification of the methoxyamine group enhances oral bioavailability.
  • Fluorine Substitution : Introducing fluorine at position 5 (imidazo ring) improves metabolic stability and target binding through stereoelectronic effects .

How can researchers validate target engagement in vitro and in vivo?

Q. Basic Validation

  • Enzymatic Assays : Direct inhibition of SIRT1 (sirtuin 1) using fluorogenic substrates (e.g., acetylated p53 peptide) confirms target modulation .
  • Cellular Models : Dose-dependent reduction in viral load (Parvovirus B19) in primary erythroid progenitors .

Q. Advanced Techniques

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to IDO1 or EGFR tyrosine kinase .
  • CRISPR Knockout : SIRT1-/- cell lines validate on-target effects in metabolic studies .

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